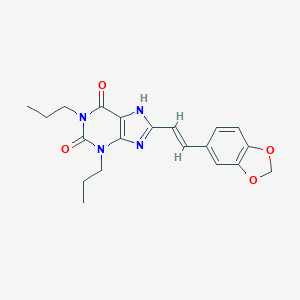
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate, commonly known as MRS 1191, is a selective antagonist of the A3 adenosine receptor. It is a potent and specific ligand that has been used in scientific research to study the role of the A3 adenosine receptor in various physiological and pathological conditions.
Scientific Research Applications
MRS 1191 has been used in various scientific research studies to investigate the role of the A3 adenosine receptor in different physiological and pathological conditions. It has been used to study the effect of A3 adenosine receptor activation on inflammation, ischemia-reperfusion injury, and cancer. MRS 1191 has also been used to investigate the role of the A3 adenosine receptor in the central nervous system, including its effect on pain, sleep, and neuroprotection.
Mechanism of Action
MRS 1191 is a selective antagonist of the A3 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine, the endogenous ligand of the A3 adenosine receptor, plays an important role in regulating various physiological and pathological processes. By blocking the A3 adenosine receptor, MRS 1191 can inhibit the downstream signaling pathways that are activated by adenosine, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS 1191 depend on the specific physiological or pathological condition being studied. In general, MRS 1191 has been shown to have anti-inflammatory, neuroprotective, and anti-cancer effects. It has also been shown to have analgesic and sleep-promoting effects in the central nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MRS 1191 in lab experiments is its high selectivity for the A3 adenosine receptor, which allows for specific targeting of this receptor in various physiological and pathological conditions. However, one limitation of using MRS 1191 is its relatively low potency compared to other A3 adenosine receptor ligands. This may require higher concentrations of MRS 1191 to achieve the desired effects, which can increase the risk of non-specific effects.
Future Directions
There are several future directions for the use of MRS 1191 in scientific research. One area of interest is the role of the A3 adenosine receptor in cancer, particularly in the development of novel cancer therapies. Another area of interest is the role of the A3 adenosine receptor in the central nervous system, including its potential as a target for the treatment of pain, sleep disorders, and neurodegenerative diseases. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of MRS 1191, as well as its potential interactions with other drugs and physiological processes.
Synthesis Methods
MRS 1191 can be synthesized using a multi-step process involving the reaction of 8-bromomethyl-3-propylxanthine with 3,4-methylenedioxyphenylacetic acid, followed by reduction and purification steps. The final product is obtained as a white crystalline powder, which is then hydrated to obtain the final product, MRS 1191 hydrate.
properties
CAS RN |
151539-61-6 |
|---|---|
Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H22N4O4/c1-3-9-23-18-17(19(25)24(10-4-2)20(23)26)21-16(22-18)8-6-13-5-7-14-15(11-13)28-12-27-14/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,22)/b8-6+ |
InChI Key |
ROSVNDDXKKNTFG-SOFGYWHQSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC4=C(C=C3)OCO4 |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
synonyms |
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



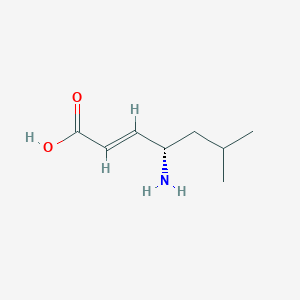
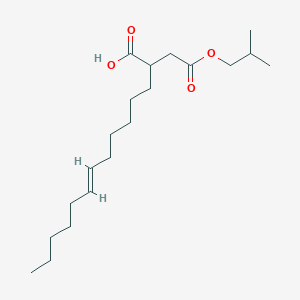
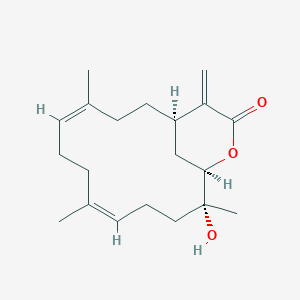
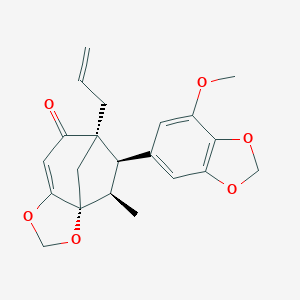
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)

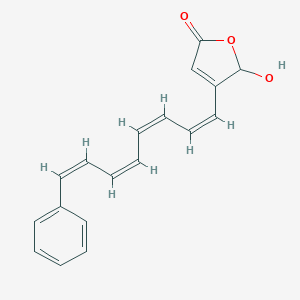
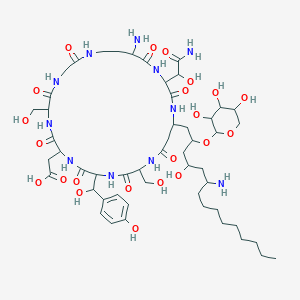
![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
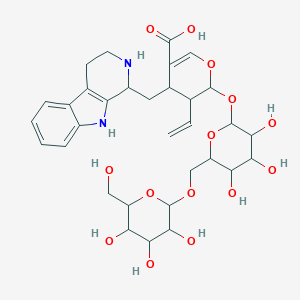
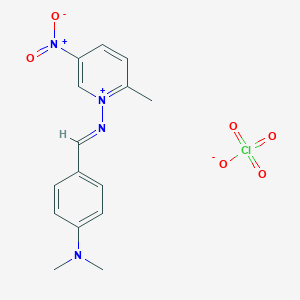


![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)